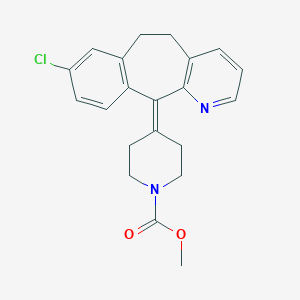

去氯雷他定N-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

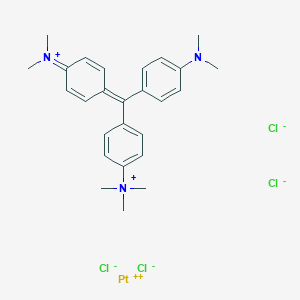

Desloratadine N-Carboxylic Acid Methyl Ester is an impurity of Desloratadine . Desloratadine is a tricyclic H1 inverse agonist used to treat allergies . It is also known by the chemical name 4- (8-Chloro-5,6-dihydro-11H-benzo [5,6]cyclohepta [1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid methyl ester .

Molecular Structure Analysis

The molecular formula of Desloratadine N-Carboxylic Acid Methyl Ester is C21H21ClN2O2 . The molecular weight is 368.86 .科学研究应用

合成和化学性质

合成技术:去氯雷他定及其衍生物已通过各种化学过程合成。例如,通过用重氮甲烷使 2-氯-N-氨甲酸甲酯与重氮甲烷反应,合成了 N-甲氧羰基和 N-苄氧羰基 aziridine-2-羧酸的甲酯(伯恩斯坦和本-伊沙伊,1977)。

表征和相容性:去氯雷他定的物理化学性质已使用各种分析技术进行表征。涉及去氯雷他定和药物赋形剂的相容性研究已经进行,揭示了与某些物质的相互作用(韦罗内兹等人,2014)。

代谢过程和酶相互作用

- 代谢和酶抑制:去氯雷他定的代谢涉及通过 N-葡糖醛酸化、羟基化和脱缀合的顺序反应形成 3-羟基去氯雷他定。去氯雷他定已被确定为 UGT2B10(一种 UDP-葡萄糖醛酸转移酶)的选择性体外抑制剂(卡兹米等人,2015)。

药理学特征

- 药理作用:去氯雷他定表现出特定的药理特性,包括强效和选择性 H1 受体结合和抗炎活性。其代谢特征已得到研究,显示对多种炎性介质的释放或产生的影响(亨茨,2001)。

药物制剂

- 制剂开发:已经对去氯雷他定片剂的制剂进行了研究,重点关注浮动性、溶胀指数和体外释放等方面。这包括一项关于去氯雷他定浮片制备和评价的研究(Master Pharma 和 Kamal,2014)。

作用机制

Target of Action

Desloratadine N-Carboxylic Acid Methyl Ester is a derivative of Desloratadine , a second-generation tricyclic antihistamine . Its primary target is the H1 receptor , a histamine receptor . This receptor plays a crucial role in the pathophysiology of allergic disorders .

Mode of Action

Desloratadine N-Carboxylic Acid Methyl Ester, similar to Desloratadine, acts as a selective and peripheral H1-antagonist . It binds to the H1 receptor, inhibiting the action of histamine, a compound involved in allergic reactions . This interaction prevents the typical symptoms associated with allergic reactions .

Biochemical Pathways

The compound’s action on the H1 receptor affects various biochemical pathways involved in allergic reactions . By inhibiting the H1 receptor, it can reduce the release of pro-inflammatory cytokines and chemokines, thus mitigating the allergic response .

Pharmacokinetics

It has a rapid onset of action and efficacy that persists over the 24-hour dosing period .

Result of Action

The result of Desloratadine N-Carboxylic Acid Methyl Ester’s action is the relief of symptoms associated with allergic reactions. These include symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria .

安全和危害

属性

IUPAC Name |

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGUGVYFFYZHSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desloratadine N-Carboxylic Acid Methyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)